molecular formula C14H12N2 B8560518 5-(Pyridin-4-yl)-3,4-dihydroisoquinoline

5-(Pyridin-4-yl)-3,4-dihydroisoquinoline

Cat. No. B8560518
M. Wt: 208.26 g/mol
InChI Key: UXIQKWLNZFXQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-4-yl)-3,4-dihydroisoquinoline is a useful research compound. Its molecular formula is C14H12N2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Pyridin-4-yl)-3,4-dihydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pyridin-4-yl)-3,4-dihydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(Pyridin-4-yl)-3,4-dihydroisoquinoline

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

5-pyridin-4-yl-3,4-dihydroisoquinoline

InChI

InChI=1S/C14H12N2/c1-2-12-10-16-9-6-14(12)13(3-1)11-4-7-15-8-5-11/h1-5,7-8,10H,6,9H2

InChI Key

UXIQKWLNZFXQDO-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C(=CC=C2)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Intermediate 17B was oxidized using MnO2. After 24 h, the reaction was filtered through Celite® and concentrated to afford 75 mg (80%) of Intermediate 17 as yellow oil. MS (ESI) m/z: 209.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.